2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]
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Overview
Description
2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyphenyl groups connected by a sulfanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] typically involves the reaction of 4-hydroxyacetophenone with sulfur-containing reagents. One common method includes the use of thiourea and hydrogen peroxide under acidic conditions to form the sulfanediyl bridge . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] exerts its effects involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the sulfanediyl bridge can interact with thiol groups in proteins and enzymes. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: A simpler analog with similar hydroxy and ketone functionalities.
Piceol: A phenolic compound with similar antioxidant properties.
Uniqueness
2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] is unique due to the presence of the sulfanediyl bridge, which imparts distinct chemical and biological properties.
Properties
CAS No. |
23080-24-2 |
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Molecular Formula |
C16H14O4S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C16H14O4S/c17-13-5-1-11(2-6-13)15(19)9-21-10-16(20)12-3-7-14(18)8-4-12/h1-8,17-18H,9-10H2 |
InChI Key |
ILKHUGFQCOCTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCC(=O)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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